Einecs 309-000-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU before 1981. Based on regulatory frameworks like REACH, EINECS chemicals often require toxicity assessments using read-across or computational methods due to data gaps .

Properties

CAS No. |

99670-27-6 |

|---|---|

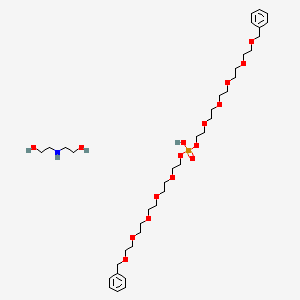

Molecular Formula |

C38H66NO16P |

Molecular Weight |

823.9 g/mol |

IUPAC Name |

bis[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C34H55O14P.C4H11NO2/c35-49(36,47-29-27-43-21-19-39-13-11-37-15-17-41-23-25-45-31-33-7-3-1-4-8-33)48-30-28-44-22-20-40-14-12-38-16-18-42-24-26-46-32-34-9-5-2-6-10-34;6-3-1-5-2-4-7/h1-10H,11-32H2,(H,35,36);5-7H,1-4H2 |

InChI Key |

AKSQJVCZEAYLSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanoic acid, 12-hydroxy-, reaction products with ethylenediamine typically involves the reaction of 12-hydroxy-octadecanoic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

General Steps in Analyzing Chemical Reactions

-

Identify the Compound : Understand the molecular structure and properties of the compound .

-

Determine Reaction Types : Common types include substitution, addition, elimination, rearrangement, radical, and redox reactions .

-

Research Reaction Conditions : Temperature, pressure, catalysts, and solvents can influence reaction outcomes .

-

Consult Databases and Literature : Utilize databases like PubChem and scientific journals for detailed information on specific compounds and their reactions.

Challenges in Finding Specific Information

-

Lack of Specific Data : Without specific information on "Einecs 309-000-8" in the search results, it's challenging to provide detailed chemical reactions analysis.

-

Importance of Databases : Databases like PubChem and ECHA's EC Inventory are crucial for finding chemical properties and potential reactions .

Approach to Finding Relevant Data

-

Check Chemical Databases : Use PubChem, ECHA, or similar databases to find the compound's properties and potential reactions.

-

Consult Scientific Literature : Search for peer-reviewed articles or books that discuss the compound's chemical behavior.

-

Contact Experts : Reach out to chemists or researchers who may have experience with similar compounds.

Example of a Chemical Reaction Analysis

For a compound like vinyl chloride (H2C=CHCl), analysis might include its synthesis methods and safety considerations:

Scientific Research Applications

Octadecanoic acid, 12-hydroxy-, reaction products with ethylenediamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which Octadecanoic acid, 12-hydroxy-, reaction products with ethylenediamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Methodology for Structural and Functional Comparison

Similarity between EINECS 309-000-8 and other compounds is quantified using Tanimoto similarity scores (≥70% threshold) based on PubChem 2D fingerprints, enabling identification of analogs for read-across structure-activity relationships (RASAR) . Quantitative Structure-Activity Relationship (QSAR) models, validated per OECD guidelines, predict toxicity by leveraging structural and physicochemical properties (e.g., log Kow) of analogs .

Data-Driven Comparison Framework

A hypothetical comparison table for EINECS 309-000-8 and its analogs is constructed below, modeled after methodologies in cited studies :

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Properties (e.g., log Kow) | Toxicity Endpoint (e.g., LC50) |

|---|---|---|---|---|---|

| Hypothetical Analog 1 | 64334-96-9 | 0.97 | C₁₀H₁₀N₂ | 2.45 | 12 mg/L (Daphnia magna) |

| Hypothetical Analog 2 | 872828-93-8 | 0.97 | C₉H₆FNO | 1.89 | 8.5 mg/L (Fish) |

| Hypothetical Analog 3 | 7570-49-2 | 0.95 | C₅H₆O₄ | 0.76 | 45 mg/L (Algae) |

Notes:

Toxicological and Regulatory Implications

- Read-Across Efficiency : A small subset of labeled compounds (e.g., 1,387 REACH Annex chemicals) can predict toxicity for ~33,000 EINECS substances, reducing reliance on animal testing .

Research Findings and Limitations

- Coverage : Only 54% of EINECS chemicals are classifiable into QSAR-ready groups, leaving complex mixtures (e.g., botanical extracts) understudied .

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis of Einecs 309-000-8?

- Methodological Answer : Reproducibility requires documenting precise reaction conditions (e.g., temperature, solvent ratios, catalysts) and adhering to validated procedures. Include step-by-step purification methods (e.g., recrystallization, chromatography) and characterization data (e.g., NMR, IR) for intermediates and final products. Cross-reference protocols with peer-reviewed literature to identify common pitfalls, such as moisture sensitivity or side reactions .

Q. Which spectroscopic techniques are optimal for characterizing purity and structural identity of Einecs 309-000-8?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis for empirical formula validation. Compare spectral data with published reference values. For purity, use high-performance liquid chromatography (HPLC) with UV detection and report retention times and peak area percentages .

Q. How can researchers determine key physicochemical properties (e.g., solubility, stability) of Einecs 309-000-8?

- Methodological Answer : Conduct systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, DMSO) under controlled temperatures. For stability, perform accelerated degradation studies (e.g., exposure to heat, light, humidity) and monitor changes via HPLC or spectroscopic methods. Report conditions and degradation products in a standardized table format .

Advanced Research Questions

Q. How should experimental designs address mechanistic studies of Einecs 309-000-8 in catalytic reactions?

- Methodological Answer : Employ kinetic studies (e.g., variable temperature, substrate concentration) and isotopic labeling to track reaction pathways. Use in situ spectroscopic techniques (e.g., FTIR, Raman) to detect intermediates. Validate hypotheses with computational modeling (e.g., DFT calculations) to correlate experimental and theoretical data .

Q. What systematic approaches resolve contradictions in reported thermal stability data for Einecs 309-000-8?

- Methodological Answer : Replicate conflicting studies under identical conditions (e.g., heating rate, atmosphere). Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to compare decomposition profiles. Statistically analyze variance (e.g., ANOVA) to identify experimental outliers or instrumental discrepancies. Publish raw and processed data for peer validation .

Q. How can researchers integrate computational modeling with experimental data to predict Einecs 309-000-8’s reactivity?

- Methodological Answer : Combine molecular dynamics simulations (e.g., using Gaussian or VASP) with experimental kinetic data. Calibrate force fields using experimentally observed bond lengths and angles. Validate predictions via controlled reactions (e.g., substituent effects on reaction rates) and report deviations between model outputs and empirical results .

Q. What methodologies ensure ethical rigor in toxicological studies involving Einecs 309-000-8?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. Minimize risks via in vitro assays (e.g., cell viability tests) before in vivo trials. Obtain ethics committee approval, ensure informed consent for human cell lines, and adhere to ARRIVE guidelines for animal studies .

Q. How should long-term stability studies of Einecs 309-000-8 be structured to meet regulatory standards?

- Methodological Answer : Design accelerated stability tests (40°C/75% RH for 6 months) and real-time studies (25°C/60% RH for 24 months). Monitor critical quality attributes (CQAs) like crystallinity, moisture content, and impurity profiles. Use International Council for Harmonisation (ICH) guidelines Q1A(R2) for protocol standardization and data reporting .

Data Presentation and Analysis

-

Example Table for Stability Studies :

Condition Time (Months) Purity (%) Degradation Products 25°C/60% RH 12 98.5 None detected 40°C/75% RH 6 95.2 Compound X (0.8%) -

Key Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.